4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-22-13-10-8-12(9-11-13)17(21)20-18-19-16-14(23-4-2)6-5-7-15(16)24-18/h5-11H,3-4H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEXBIRVOHYJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves the reaction of 4-ethoxybenzoyl chloride with 4-ethoxy-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production may also involve the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide exhibits significant anti-inflammatory effects. In vitro studies have shown its ability to reduce pro-inflammatory cytokine production in macrophages by inhibiting the NF-kB signaling pathway, which is crucial in the inflammatory response.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies reveal that it possesses activity against:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 μg/mL.
- Escherichia coli : MIC of 64 μg/mL.
Study 1: Anti-inflammatory Effects
In a controlled study involving murine models of inflammation, administration of this compound significantly reduced paw edema compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers such as TNF-alpha and IL-6.
Study 2: Antimicrobial Efficacy
A clinical evaluation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a promising MIC, demonstrating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as DNA gyrase or dihydroorotase, which are crucial for bacterial DNA replication and cell division . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity by disrupting metal-dependent processes in cells .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- 4-methoxy-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
- 4-ethoxy-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Uniqueness
4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is unique due to its dual ethoxy substitution, which enhances its solubility and reactivity compared to other benzothiazole derivatives. This unique structure allows it to interact more effectively with biological targets and exhibit a broader range of biological activities .
Biological Activity
The compound 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a derivative of benzothiazole, a scaffold known for its diverse biological activities. This article focuses on the biological activity of this compound, particularly in relation to its antitumor and antimicrobial properties, as well as its potential mechanisms of action based on various research findings.
Synthesis and Structure
The synthesis of 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide involves multiple synthetic pathways that include condensation reactions and molecular hybridization techniques. The structure features an ethoxy group attached to a benzothiazole moiety, which is critical for its biological activity.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%, with some derivatives achieving lower IC50 values compared to standard chemotherapeutics like adriamycin .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4-Ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide | MCF-7 | 6.26 ± 0.33 | Apoptosis induction |
| Similar Derivative | A549 | 6.48 ± 0.11 | DNA binding |
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives has also been extensively studied. Compounds related to 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective concentrations for bacterial growth inhibition.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 4-Ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide | Staphylococcus aureus | 100 |
| Similar Derivative | Escherichia coli | 250 |
The mechanisms through which 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide exerts its biological effects include:
- Apoptosis Induction : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through intrinsic and extrinsic pathways, leading to cell death .
- DNA Interaction : Some studies suggest that these compounds can bind to DNA, affecting replication and transcription processes, which is crucial for their antitumor activity .
- Enzyme Inhibition : The inhibition of specific enzymes involved in tumor progression and bacterial survival has been noted, further supporting their potential as therapeutic agents .
Case Studies
Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:
- Case Study on Anticancer Activity : A derivative similar to 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide was tested in vitro against various cancer cell lines, showing significant growth inhibition and lower cytotoxicity compared to traditional chemotherapy agents.
- Antimicrobial Efficacy : In a clinical trial assessing the antibacterial properties of benzothiazole derivatives, compounds demonstrated significant inhibition against resistant strains of bacteria, suggesting potential use in treating infections caused by multidrug-resistant organisms.
Q & A
Basic Research Questions
Q. What are the key structural features of 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide, and how do they influence its reactivity and biological activity?
- Answer : The compound contains a benzamide core linked to a benzo[d]thiazole moiety via an amide bond, with ethoxy substituents at the 4-positions of both aromatic rings. The ethoxy groups enhance lipophilicity, potentially improving membrane permeability, while the thiazole ring contributes to π-π stacking interactions in biological targets. The amide bond facilitates hydrogen bonding, critical for enzyme inhibition (e.g., PFOR enzyme disruption observed in analogous thiazole derivatives) .
Q. What synthetic methodologies are commonly employed for preparing benzamide derivatives containing thiazole rings?
- Answer : A multi-step approach is typical:
Intermediate Preparation : Synthesize substituted 2-aminothiazoles via cyclization of thioureas with α-haloketones or via Hantzsch thiazole synthesis .
Amide Coupling : React the thiazole-amine intermediate with a benzoyl chloride derivative (e.g., 4-ethoxybenzoyl chloride) under reflux in pyridine or DMF, followed by purification via recrystallization or column chromatography .
Critical conditions include controlled pH (to avoid hydrolysis) and anhydrous solvents to prevent side reactions .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide during multi-step synthesis?
- Answer :
- Step-Specific Optimization :
- Thiazole Formation : Use catalytic iodine or Cu(I) salts to accelerate cyclization .
- Amide Bond Formation : Employ coupling agents like EDC/HOBt to enhance efficiency, especially for sterically hindered amines .
- Purification : Utilize gradient HPLC (C18 columns, acetonitrile/water mobile phase) for high-purity isolation (>95%) . Monitor reaction progress via TLC (silica gel, UV visualization) .
- Yield Improvement : Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reflux duration (6–8 hours in pyridine) .
Q. What strategies are recommended for analyzing potential data contradictions in the biological activity of thiazole-containing benzamides across different studies?
- Answer :
- Structural Validation : Confirm compound identity via -/-NMR, HRMS, and X-ray crystallography (e.g., hydrogen-bonding patterns in crystal lattices can explain solubility discrepancies) .
- Biological Replication : Standardize assays (e.g., MIC for antimicrobial studies; IC for enzyme inhibition) using reference controls (e.g., nitazoxanide for antiparasitic comparisons) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., fluoro- or chloro-substituted analogs) to identify substituent-specific trends .
Q. How can molecular docking studies guide the design of 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide derivatives for targeted enzyme inhibition?
- Answer :
- Target Selection : Prioritize enzymes with known thiazole-binding pockets (e.g., PFOR, COX-2) based on structural homology .
- Docking Workflow :
Prepare the ligand (protonation states, tautomers) and receptor (PDB ID: e.g., 1PFX for PFOR).
Use AutoDock Vina or Schrödinger Glide for flexible docking, focusing on hydrogen bonds with catalytic residues (e.g., Arg/Tyr in PFOR) .
- Validation : Compare docking poses with crystallographic data (e.g., nitazoxanide’s amide-anion interaction with PFOR) to refine scoring functions .
Methodological Considerations
Q. What analytical techniques are critical for characterizing the stability of 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide under physiological conditions?
- Answer :
- Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via UPLC-MS at 0, 6, 12, and 24 hours .
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for benzamides) .
- Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products using HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
